molecular formula C23H32O4 B1231662 acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester

acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester

Cat. No. B1231662
M. Wt: 372.5 g/mol
InChI Key: MPXJSJVWSXWSNI-JHMAQGQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester is a steroid ester.

Scientific Research Applications

Crystal Structure Analysis

The acetic acid ester compound, specifically in its various forms like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate and (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene, has been extensively studied for its crystal structure. These studies reveal the compound's conformation and intermolecular interactions, which are crucial in understanding its physical and chemical properties. The compound exhibits a fused four-ring steroidal system with chair, half-chair, and envelope conformations in different rings (Zhou, Huang, Zhang, Wang, & Huang, 2015) (Zhou, Huang, & Huang, 2015).

Interaction with Biological Molecules

Some studies have explored the interaction of acetic acid ester derivatives with biological molecules. For example, the compound's interaction with penicillin and its degradation mechanism when exposed to mercury(II) acetate in acetic acid has been investigated. This research provides insights into the chemical behavior of acetic acid esters in the presence of other compounds and under specific conditions (Stoodley & Whitehouse, 1974).

Synthesis and Chemical Reactions

Acetic acid ester and its derivatives have been involved in various synthesis reactions, showing their versatility in creating diverse chemical structures. These reactions include the synthesis of symmetrical polynitrohelicenes and their involvement in oxidative cleavage reactions, showcasing their utility in organic synthesis and the formation of novel compounds (Okubo, Nakano, Anzai, & Yamaguchi, 2001) (He & Horiuchi, 1999).

Potential in Pharmacology

This compound has also been a subject of study in pharmacological research. For example, it has been used as a base for synthesizing compounds with potential antimicrobial activities. This implies its role in drug discovery and development processes, especially in the search for new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Exploration in Marine Biology

Interestingly, acetic acid ester derivatives have been identified in marine organisms like sea anemones, suggesting their presence in natural sources and potential bioactive properties. This opens up avenues for exploring marine biochemistry and the search for novel bioactive compounds in marine organisms (Thangaraj, Bragadeeswaran, & Gokula, 2018).

properties

Product Name

acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(27-14(2)25)9-10-22(15,3)20(17)12-21(26)23(18,19)4/h7,15-17,19-20H,5-6,8-12H2,1-4H3/t15-,16-,17?,19?,20?,22-,23+/m0/s1

InChI Key

MPXJSJVWSXWSNI-JHMAQGQSSA-N

Isomeric SMILES

CC(=O)C1=CCC2[C@@]1(C(=O)CC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

SMILES

CC(=O)C1=CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 2
Reactant of Route 2
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 3
Reactant of Route 3
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 4
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 5
Reactant of Route 5
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester
Reactant of Route 6
acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester

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